molecular formula C7H8BrNO2S B1422350 Ethyl 5-(bromomethyl)thiazole-2-carboxylate CAS No. 960235-24-9

Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Cat. No.: B1422350
CAS No.: 960235-24-9
M. Wt: 250.12 g/mol
InChI Key: UFBFCSKCPCZCLE-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(bromomethyl)thiazole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiazole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an ethyl 5-(aminomethyl)thiazole-2-carboxylate derivative.

Scientific Research Applications

Ethyl 5-(bromomethyl)thiazole-2-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential pharmaceuticals.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the synthesis of probes and markers for studying biological processes.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 5-(bromomethyl)thiazole-2-carboxylate largely depends on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the thiazole ring.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(bromomethyl)thiazole-5-carboxylate: Similar in structure but with different substitution patterns on the thiazole ring.

    Ethyl 2-bromothiazole-5-carboxylate:

Uniqueness

Ethyl 5-(bromomethyl)thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other thiazole derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized molecules for various applications.

Properties

IUPAC Name

ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBFCSKCPCZCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677794
Record name Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960235-24-9
Record name Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(bromomethyl)thiazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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